

Preliminary Studies on NCT-503 in Neuroblastoma: A Technical Overview

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Compound of Interest

Compound Name: NCT-503

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Introduction

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases.[1] Metabolic reprogramming is a hallmark of cancer, and targeting these altered pathways presents a promising therapeutic avenue.[2] One such target is the serine synthesis pathway, with the enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzing the first, rate-limiting step.[3] The small molecule inhibitor **NCT-503** has been investigated for its potential to inhibit PHGDH and, consequently, cancer cell proliferation.[4] However, recent preliminary studies in neuroblastoma have revealed a more complex mechanism of action for **NCT-503**, suggesting effects that are independent of its primary target. This technical guide synthesizes the current preclinical findings on **NCT-503** in neuroblastoma, focusing on its effects on cell viability, its newly discovered off-target metabolic effects, and the experimental methodologies used in these investigations.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of **NCT-503** in neuroblastoma cell lines and xenograft models.

Table 1: In Vitro Efficacy of **NCT-503** on Neuroblastoma Cell Viability

Cell Line	PHGDH Expression Level	Treatment	Reduction in Viable Cells (% of Control)	Reference
BE(2)-C	High	10 μ M NCT-503 for 96h	40-50%	[1]
Kelly	High	10 μ M NCT-503 for 96h	20-35%	
SH-EP	Low	10 μ M NCT-503 for 96h	40-50%	
SK-N-AS	Low	10 μ M NCT-503 for 96h	20-35%	

Table 2: In Vivo Efficacy of **NCT-503** in Neuroblastoma Xenograft Models

Cell Line	Mouse Model	Treatment Regimen	Outcome	Reference
IMR-32	NOG/SCID	40 mg/kg daily	Significantly reduced tumor growth	
SK-N-SH	NOG/SCID	40 mg/kg daily	Mild effect on tumor growth (not significant)	
BE(2)-C	Not Specified	64 mg/kg for 10 days	Reduced tumor growth	
SK-N-AS	Not Specified	64 mg/kg for 10 days	Reduced tumor growth	

Mechanism of Action: An Off-Target Metabolic Shift

Initial investigations into **NCT-503** centered on its role as a PHGDH inhibitor, which would theoretically limit the production of glucose-derived serine and hinder the growth of cancer cells

dependent on this pathway. However, studies in neuroblastoma have demonstrated that **NCT-503** reduces cell viability irrespective of PHGDH expression levels, pointing towards a PHGDH-independent mechanism.

The primary off-target effect of **NCT-503** in neuroblastoma cells is a significant remodeling of glucose-derived carbon flow within the tricarboxylic acid (TCA) cycle. Specifically, **NCT-503** treatment leads to a strong reduction in the synthesis of glucose-derived citrate. Concurrently, there is an enhanced incorporation of glucose-derived carbons into malate. This metabolic shift suggests that **NCT-503** promotes an alternative anaplerotic pathway to fuel the TCA cycle. The proposed mechanism involves the enhancement of the pyruvate carboxylase pathway, which facilitates the conversion of pyruvate to oxaloacetate, a key TCA cycle intermediate. Importantly, the activity of citrate synthase, the enzyme responsible for citrate production from acetyl-CoA and oxaloacetate, is not altered by **NCT-503** treatment.

This off-target metabolic reprogramming appears to be a key contributor to the anti-proliferative effects of **NCT-503** observed in neuroblastoma cells.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of **NCT-503** in neuroblastoma.

Cell Culture and Proliferation Assay

- **Cell Lines:** Human neuroblastoma cell lines BE(2)-C, Kelly, SH-EP, and SK-N-AS were utilized.
- **Culture Conditions:** Cells were maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics.
- **Treatment:** For proliferation assays, cells were seeded in multi-well plates and treated with 10 μ M **NCT-503** or an inactive drug control for 96 hours.
- **Viability Assessment:** The number of viable cells was determined using a standard cell viability assay (e.g., CCK-8 assay). The absorbance at 450 nm was measured with a microplate reader.

Western Blot Analysis

- Purpose: To determine the expression levels of PHGDH in different neuroblastoma cell lines.
- Protocol:
 - Protein lysates were prepared from cultured neuroblastoma cells.
 - Protein concentration was determined using a BCA protein assay.
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane was blocked and then incubated with a primary antibody against PHGDH.
 - A primary antibody against a loading control (e.g., GAPDH) was used to ensure equal protein loading.
 - The membrane was then incubated with a corresponding secondary antibody.
 - Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Pulsed Stable Isotope-Resolved Metabolomics (pSIRM)

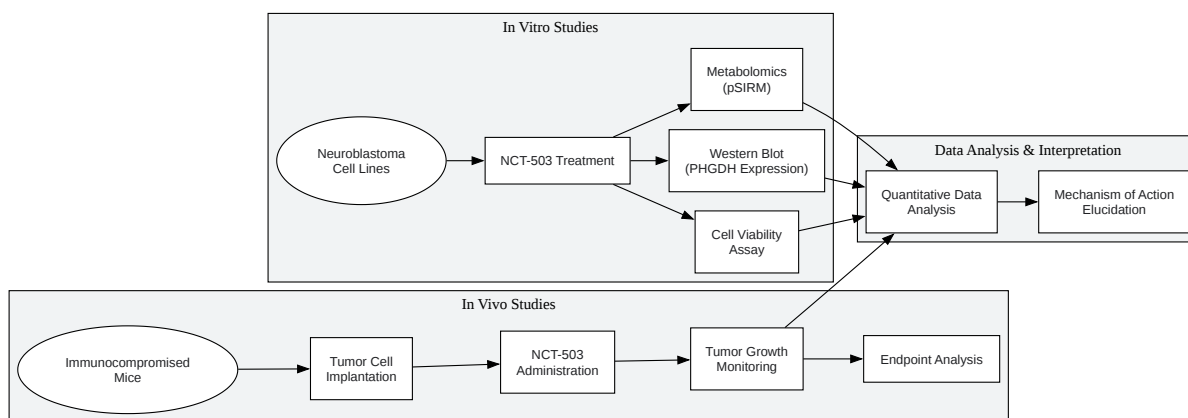
- Purpose: To trace the metabolic fate of glucose-derived carbons in neuroblastoma cells following **NCT-503** treatment.
- Protocol:
 - Neuroblastoma cells were cultured and treated with 10 μ M **NCT-503** or an inactive control.
 - The culture medium was replaced with a medium containing a stable isotope-labeled nutrient, such as [U- 13 C]-glucose, for a defined period (e.g., 10 minutes).
 - Metabolites were extracted from the cells.
 - The extracts were analyzed by mass spectrometry to determine the incorporation of the 13 C label into various metabolites of the TCA cycle (e.g., serine, pyruvate, citrate, malate).

In Vivo Xenograft Studies

- **Animal Model:** Immunocompromised mice (e.g., NOG/SCID or BALB/c nude mice) were used.
- **Tumor Implantation:** Human neuroblastoma cells (e.g., IMR-32, SK-N-SH, BE(2)-C, SK-N-AS) were suspended in PBS and subcutaneously injected into the flanks of the mice.
- **Treatment Initiation:** Treatment with **NCT-503** or a vehicle control was initiated when tumors reached a palpable size (e.g., approximately 100 mm³).
- **Drug Administration:** **NCT-503** was administered intraperitoneally at doses ranging from 40 mg/kg to 64 mg/kg daily or on a specified schedule.
- **Monitoring:** Tumor volume and mouse body weight were monitored regularly throughout the study.
- **Endpoint Analysis:** At the end of the study, mice were euthanized, and tumors were excised, weighed, and may be used for further analysis such as histology or metabolomics.

Visualizations

Signaling and Metabolic Pathways



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